
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R)-4-methyl-2-(methylamino)pentanoate hydrochloride, also known as Lisdexamfetamine dimesylate, is a prodrug of dextroamphetamine. It is a central nervous system stimulant that is used to treat attention deficit hyperactivity disorder (ADHD) and moderate to severe binge eating disorder (BED). Lisdexamfetamine dimesylate is a white to off-white powder that is soluble in water and has a molecular weight of 455.98 g/mol.
作用機序
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is a prodrug of dextroamphetamine, which is a potent central nervous system stimulant. Once ingested, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is converted into dextroamphetamine by enzymatic hydrolysis in the blood. Dextroamphetamine then acts by increasing the release of dopamine and norepinephrine in the brain, which leads to increased alertness, concentration, and mood elevation.
Biochemical and Physiological Effects:
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been found to increase the levels of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular side effects in some individuals. Additionally, it has been found to suppress appetite, which can lead to weight loss in some individuals.
実験室実験の利点と制限
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has several advantages for use in lab experiments. It is a potent central nervous system stimulant that can be used to study the effects of dopamine and norepinephrine on behavior and cognition. It is also a prodrug of dextroamphetamine, which means that it can be used to study the effects of dextroamphetamine on the brain without the confounding effects of other metabolites. However, Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate also has several limitations for use in lab experiments. It is a controlled substance, which means that it is subject to strict regulations and oversight. Additionally, it has several potential side effects, such as cardiovascular effects and appetite suppression, which can complicate experimental designs.
将来の方向性
There are several potential future directions for research on Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate. One area of research could focus on the long-term effects of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate on brain function and behavior. Another area of research could focus on the potential use of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate in the treatment of other disorders, such as depression or anxiety. Additionally, research could focus on the development of new formulations of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate that are more effective or have fewer side effects.
合成法
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate is synthesized by the coupling of dextroamphetamine with the amino acid L-lysine. The reaction is carried out by using N,N-dimethylformamide (DMF) as a solvent and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is then quenched by adding hydrochloric acid, which results in the formation of Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate.
科学的研究の応用
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloridemine dimesylate has been extensively studied for its use in the treatment of ADHD and BED. It has been found to be effective in improving attention, reducing hyperactivity, and improving impulse control in individuals with ADHD. It has also been found to be effective in reducing binge eating episodes and promoting weight loss in individuals with BED.
特性
CAS番号 |
130115-50-3 |
|---|---|
製品名 |
Methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
分子式 |
C8H18ClNO2 |
分子量 |
195.69 g/mol |
IUPAC名 |
methyl (2R)-4-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-7(9-3)8(10)11-4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m1./s1 |
InChIキー |
VKYPGIMVFQAVJF-OGFXRTJISA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)OC)NC.Cl |
SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
正規SMILES |
CC(C)CC(C(=O)OC)NC.Cl |
同義語 |
N-Me-D-Leu-OMe·HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



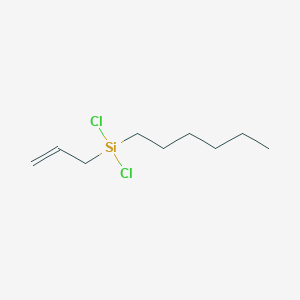
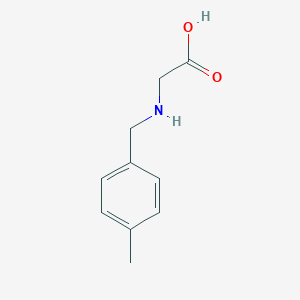
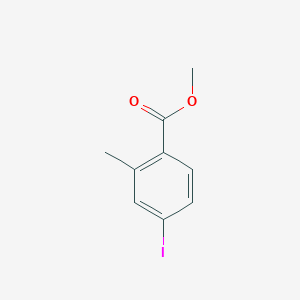
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
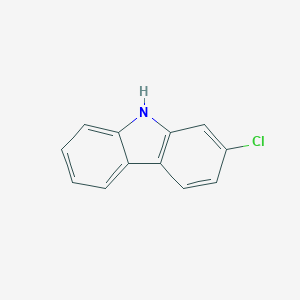


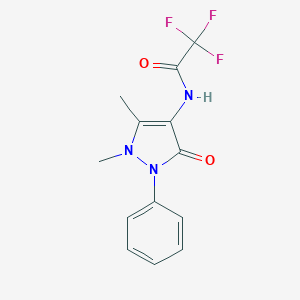



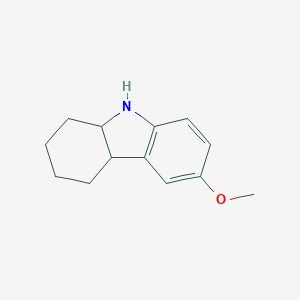
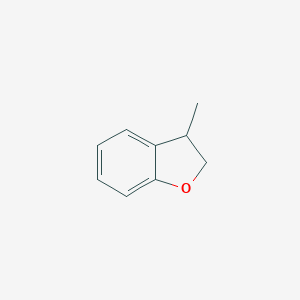
![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)